2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid
Description
2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid is an organosulfur compound featuring a 3,5-dichlorophenyl group connected via a sulfanyl (-S-) bridge to an acetic acid moiety. This compound shares structural similarities with thiazolidinediones (TZDs) and chlorinated phenylacetic acids, which are associated with therapeutic applications and hepatotoxicity risks .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNOVSDQXAGDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid typically involves the reaction of 3,5-dichlorothiophenol with chloroacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3,5-Dichlorothiophenol+Chloroacetic acid→2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The dichlorophenyl ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Modifications
3-(3,5-Dichlorophenyl)-2,4-Thiazolidinedione (DCPT)
- Molecular Formula: C₉H₅Cl₂NO₂S
- Key Features : Contains a TZD ring linked to the 3,5-dichlorophenyl group.
- Hepatotoxicity : In Fischer 344 rats, DCPT induced significant liver damage (ALT levels: 298–327 Sigma-Frankel units/mL at 1.0 mmol/kg) compared to controls (36.0 ± 11.3). Morphological analysis revealed hepatic necrosis .
- Mechanistic Insight : The TZD ring is critical for toxicity, likely due to metabolic activation or reactive intermediate formation .
[([(3,5-Dichlorophenyl)amino]carbonyl]thio)acetic Acid (DCTA)
- Molecular Formula : C₉H₆Cl₂N₂O₂S (inferred from ).
- Key Features : Replaces the TZD ring with a mercaptoacetic acid group and a urea-like bridge.
2-(3,5-Dichlorophenyl)acetic Acid
- Molecular Formula : C₈H₆Cl₂O₂ (CAS 51719-65-4).
- Properties : Lower solubility in polar solvents compared to sulfanyl derivatives due to the absence of the sulfur atom .
2-(3,5-Dichlorophenyl)-2-(Dimethylamino)acetic Acid
- Molecular Formula: C₁₀H₁₁Cl₂NO₂.
- Key Features: A dimethylamino group replaces the sulfanyl bridge.
Comparative Analysis Table
Biological Activity
2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The exact mechanism of action for this compound remains to be fully elucidated. However, based on studies of similar compounds, several hypotheses can be made:
- Antimicrobial Activity : It is believed that the compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. This interference could lead to bacterial cell death by disrupting vital cellular functions.
- Anticancer Activity : Similar compounds have shown the ability to inhibit growth in various cancer cell lines by targeting specific proteins involved in cell proliferation. For instance, molecular docking studies suggest potential binding to c-Met and VEGFR-2 proteins, which are critical in cancer progression .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported to be in the range of 0.16% to 0.31% .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Table 1 summarizes the IC50 values for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| MCF-7 | 4 |
| HeLa | 4.5 |
These values indicate significant cytotoxicity against these cancer cells, suggesting potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies have shown that substituents at specific positions on the phenyl ring can enhance or reduce activity against different biological targets. For instance:
- Adding electron-withdrawing groups at meta positions has been associated with increased anticancer activity.
- The presence of a sulfonamide moiety generally enhances antibacterial properties across multiple tested strains .
Case Studies
- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against biofilm-producing pathogens common in burn wound infections. Results indicated that this compound could inhibit planktonic growth and prevent biofilm formation at concentrations as low as 0.31% .
- Cytotoxicity Tests : Another investigation into its anticancer properties utilized an MTT assay to measure cell viability across different concentrations. The findings suggested that the compound effectively reduced cell viability in a dose-dependent manner against A549, MCF-7, and HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
